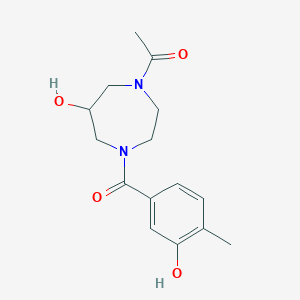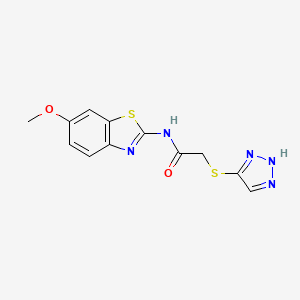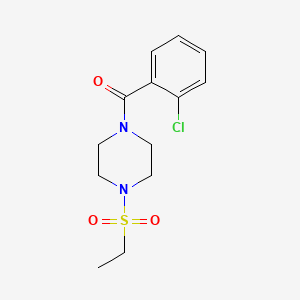
1-acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of diazepanone derivatives and related compounds have been of significant interest in medicinal chemistry due to their varied biological activities and potential therapeutic applications. Compounds with the diazepanone core structure have been explored for their properties and potential use in drug discovery.
Synthesis Analysis
Research on compounds with similar structural features, such as diazepines and benzodiazepines, often involves complex synthetic routes. For example, Banfi et al. (2007) described a method for synthesizing diazepanone derivatives using a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, yielding 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives with high efficiency (Banfi et al., 2007).
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
The research by Unny et al. (2001) discusses the synthesis of 1,4-diazepines through the treatment of specific diketones with various N-nucleophiles. This process is significant for the development of novel heterocyclic compounds, including diazepines and benzodiazepines, which are recognized for their broad spectrum of biological activities. Such compounds have potential applications as pharmaceuticals due to their properties as anticancer, anti-asthmatic, anti-inflammatory, and in Alzheimer's disease treatment (Unny et al., 2001).
Pharmaceutical Applications
Nagpal et al. (2001) also explored the synthesis of 1,3-diketones, which serve as precursors for versatile intermediates in producing biologically active heterocyclic compounds. These compounds, including diazepines and benzodiazepines, have been identified as potent psychotropic drugs. This research underscores the significance of these compounds in developing new drugs, highlighting their therapeutic potential (Nagpal et al., 2001).
Bioorganic and Medicinal Chemistry
Addla et al. (2013) investigated novel hydroxypyrrolobenzodiazepine analogues as angiotensin-converting enzyme (ACE) inhibitors. Their research demonstrates the potential of diazepine derivatives in treating hypertension and cardiovascular diseases. The study's findings provide insights into the design of new non-carboxylic acid ACE inhibitors with minimal toxicity (Addla et al., 2013).
Antitumor Properties
Kashiyama et al. (1999) focused on the antitumor properties of benzothiazoles, particularly 2-(4-Amino-3-methylphenyl)benzothiazole, which exhibits selective growth inhibitory effects on human cancer cell lines. This compound's differential uptake and metabolism in cancer cell lines highlight its potential as a targeted anticancer agent (Kashiyama et al., 1999).
Catalysis and Chemical Reactions
Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands for olefin epoxidation. Their research on the effect of Lewis basicity of ligands on reactivity contributes to the understanding of catalysis in organic synthesis, particularly in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
特性
IUPAC Name |
1-[6-hydroxy-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-3-4-12(7-14(10)20)15(21)17-6-5-16(11(2)18)8-13(19)9-17/h3-4,7,13,19-20H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUWKHJHFLXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC(C2)O)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)


![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)
![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)
